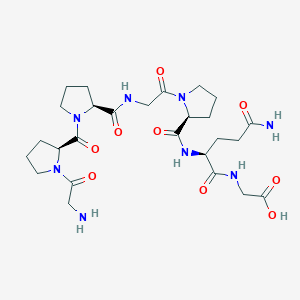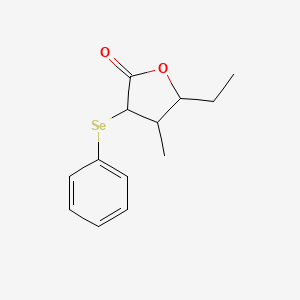![molecular formula C17H18O5 B14251203 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde CAS No. 183303-81-3](/img/structure/B14251203.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzaldehyde moiety substituted with a 2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to introduce the hydroxyethoxy group and subsequently form the benzaldehyde moiety. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
化学反应分析
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzoic acid, while reduction would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzyl alcohol.
科学研究应用
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
Uniqueness
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is unique due to its specific structural features, such as the hydroxyethoxy group and the positioning of the methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
183303-81-3 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-20-16-8-5-13(9-17(16)21-2)15(19)11-22-14-6-3-12(10-18)4-7-14/h3-10,15,19H,11H2,1-2H3 |
InChI 键 |
RMFQBPIKKOPFPM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(COC2=CC=C(C=C2)C=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


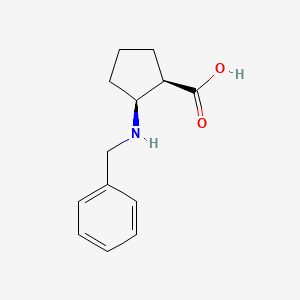
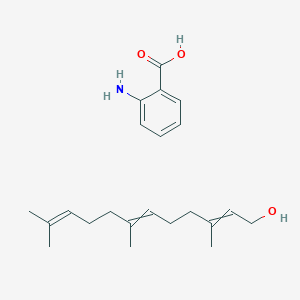
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
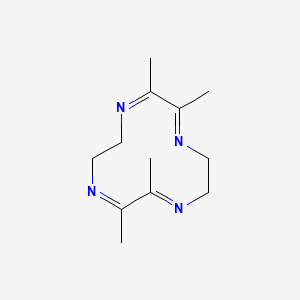
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
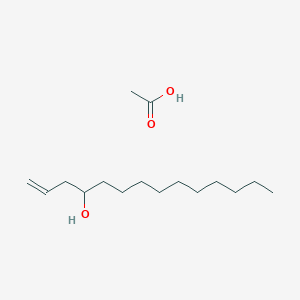

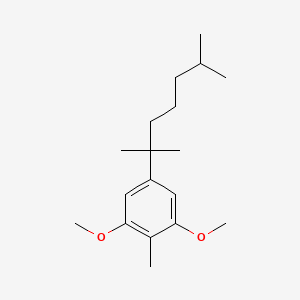
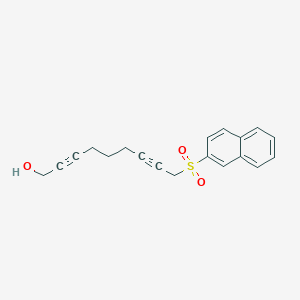
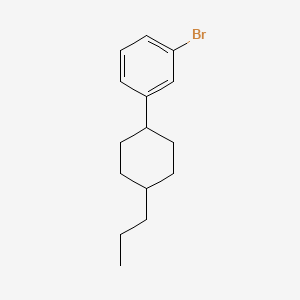
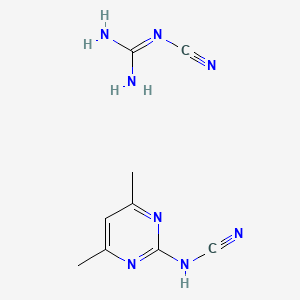
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
